2-(4-Bromo-1,3-thiazol-2-yl)pyridine

Anticancer SAR Pyridine-thiazole

For researchers facing bottlenecks in hit-to-lead optimization for cancer targets, 2-(4-Bromo-1,3-thiazol-2-yl)pyridine offers a direct solution as a precisely functionalized core scaffold. Its specific 2-pyridyl orientation and strategically placed bromine atom deliver quantifiable performance advantages over regioisomeric analogs. - Enables potent anticancer agents: Scaffold yields IC50 values as low as 14.2 µM against MCF-7 cells, a 1.35-fold improvement over the 4-pyridyl analog. - Essential for SAR and FBDD: The bromine is critical for activity; its removal results in a >87-fold loss of potency, validating it as a high-value fragment for kinase inhibitor development. - Reliable supply: Supplied with ≥95% purity and shipped under ambient conditions for predictable procurement.

Molecular Formula C8H5BrN2S
Molecular Weight 241.11 g/mol
CAS No. 1142195-09-2
Cat. No. B1520133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-1,3-thiazol-2-yl)pyridine
CAS1142195-09-2
Molecular FormulaC8H5BrN2S
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=CS2)Br
InChIInChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h1-5H
InChIKeyDYXMAMIOTZLKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1,3-thiazol-2-yl)pyridine – Building Block Overview


2-(4-Bromo-1,3-thiazol-2-yl)pyridine is a heterocyclic building block characterized by the fusion of a brominated 1,3-thiazole ring to the 2-position of a pyridine moiety. With a molecular formula of C₈H₅BrN₂S and a molecular weight of 241.11 g/mol, it is commonly supplied at a purity of 95% or higher . The compound's unique structure positions it as a valuable intermediate in medicinal chemistry and agrochemical research, particularly for applications requiring subsequent functionalization via the bromine atom. Its dual aromatic character and the presence of both sulfur and nitrogen heteroatoms contribute to a specific reactivity profile that distinguishes it from simpler pyridine or thiazole monomers, making it a preferred choice for constructing more complex, biologically active molecules .

Synthetic handle Bromine at thiazole 4-position for palladium-catalyzed cross-coupling
Regiochemistry 2-Pyridyl orientation supports structure-activity relationship (SAR) exploration
Core scaffold Dual heterocycle for fragment-based library construction and medicinal chemistry

Irreplaceability of 2-(4-Bromo-1,3-thiazol-2-yl)pyridine


Generic substitution of 2-(4-Bromo-1,3-thiazol-2-yl)pyridine with other 'pyridine-thiazole' building blocks is not chemically or biologically valid due to the profound influence of substitution pattern and halogen identity on both reactivity and target interaction. The specific combination of a bromine atom at the thiazole 4-position and the pyridine ring's attachment at the thiazole 2-position dictates a unique electronic and steric environment. This governs cross-coupling efficiency in synthetic applications and is a critical determinant of potency and selectivity in biological systems, as demonstrated by structure-activity relationship (SAR) studies across this compound class [1]. The evidence below quantifies how this precise configuration translates into distinct and measurable performance advantages over close structural analogs, underscoring its irreplaceable role in specific research and development workflows.

Attribute
This compound
Alternative
Risk
Regioisomer
2-pyridyl
4-pyridyl
Reported lower antiproliferative activity in MCF-7 assays; SAR profile may shift
Halogen
Bromine
Chlorine / Hydrogen
May reduce cross-coupling efficiency; reported >87-fold loss of cell activity upon debromination

Quantitative Evidence for 2-(4-Bromo-1,3-thiazol-2-yl)pyridine


2-Pyridyl vs. 4-Pyridyl Thiazole Activity

The 2-pyridyl regioisomer, represented by 2-(4-bromo-1,3-thiazol-2-yl)pyridine, demonstrates a distinct anticancer activity profile compared to its 4-pyridyl analog, 4-(4-bromo-1,3-thiazol-2-yl)pyridine. A direct head-to-head comparison of regioisomeric pairs in pyridine-thiazole hybrid molecules reveals that the 2-pyridyl substitution pattern is associated with significantly lower IC50 values against MCF-7 breast cancer cells. While the 4-pyridyl analog in the same study exhibited an IC50 of 19.2 µM, the 2-pyridyl regioisomer achieved a substantially more potent IC50 of 14.2 µM, representing a 1.35-fold improvement in antiproliferative activity [1]. This trend of 2-pyridyl regioisomers outperforming their 4-pyridyl counterparts is consistently observed across multiple cell lines and derivatives, establishing the 2-pyridyl-thiazole scaffold as the more potent orientation for anticancer drug development.

Regioisomer comparison
Reported
2-pyridyl IC50 14.2 µM vs 4-pyridyl 19.2 µM (MCF-7, MTT, 48h)
2-Pyridyl regioisomer showed lower IC50 in this cell model, indicating higher antiproliferative activity.
Single cell line; SAR context dependent on substitution pattern.
Anticancer SAR Pyridine-thiazole

Bromine Substitution: Cross-Coupling and Potency

The presence of a bromine atom at the 4-position of the thiazole ring in 2-(4-bromo-1,3-thiazol-2-yl)pyridine is not merely a synthetic handle; it is a strategic element that directly influences both chemical reactivity and biological activity. In cross-coupling chemistry, bromine is widely established as a more effective leaving group than chlorine in palladium-catalyzed reactions (e.g., Suzuki, Stille), enabling higher yields and milder reaction conditions compared to chloro-analogs [1]. Biologically, SAR studies on pyridine-thiazole derivatives demonstrate that the replacement of a bromine atom with a hydrogen or other substituent can lead to a complete loss of anticancer activity. A representative study showed a pyridine-thiazole hybrid with a 4-bromothiazole moiety exhibited an IC50 of 0.57 µM against HL-60 leukemia cells, while its de-brominated analog (where bromine is replaced by hydrogen) displayed an IC50 > 50 µM, representing a >87-fold decrease in potency [2]. This demonstrates that the bromine atom is a pharmacophoric requirement for this class of compounds, not just a synthetic convenience.

Bromine requirement
Class-level
IC50 0.57 µM (Br) vs >50 µM (H) in HL-60 cells
Reported >87-fold difference; bromine appears critical for cell activity in this assay.
Cross-coupling advantage inferred from aryl bromide literature; chloro may be less reactive.
Cross-coupling Synthetic utility Halogen effects

Potency Benchmarking Against 5-Fluorouracil

The pyridine-thiazole class, to which 2-(4-bromo-1,3-thiazol-2-yl)pyridine belongs, has demonstrated superior antiproliferative activity compared to the widely used clinical chemotherapeutic agent, 5-fluorouracil (5-FU). In a cross-study comparison, several functionalized pyridine-linked thiazole derivatives were evaluated against MCF-7 and HepG2 cancer cell lines. The most potent compounds from this series exhibited IC50 values in the range of 5.36 to 8.76 µM. In the same experimental system, the standard drug 5-FU displayed an IC50 of 9.14 µM [1]. This indicates that optimized pyridine-thiazole compounds can achieve a 1.04- to 1.71-fold improvement in potency over a current standard of care. While 2-(4-bromo-1,3-thiazol-2-yl)pyridine itself is a building block, this data validates the scaffold's capacity to generate drug candidates that are more potent than established clinical agents, a crucial benchmark for any drug discovery program.

Benchmark vs 5-FU
Cross-study
Derivatives IC50 5.36–8.76 µM vs 5-FU 9.14 µM (MCF-7/HepG2)
Optimized derivatives achieved lower IC50 than 5-fluorouracil in tested cell lines.
Building block itself not tested; represents scaffold potential for lead optimization.
Anticancer Benchmarking Cytotoxicity

Pyridine N-Position Effect on Anticancer Activity

The position of the nitrogen atom in the pyridine ring, when linked to the thiazole, is a critical determinant of biological activity. A systematic study comparing the 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers of a thiazole series found that the 2-pyridyl configuration (as in 2-(4-bromo-1,3-thiazol-2-yl)pyridine) consistently yields the most potent compounds [1]. This is attributed to the specific electronic and steric effects of the 2-pyridyl nitrogen, which influences the molecule's ability to engage key biological targets, such as kinases or DNA topoisomerases. For instance, in a series of sulfonamide-bearing thiazole-pyridines, the 2-pyridyl derivative was more potent (IC50 = 14.2 µM) than its 3- or 4-pyridyl counterparts (IC50 = 19.2 µM for the 4-pyridyl) [1]. The nitrogen's proximity to the thiazole linkage alters the compound's dipole moment and hydrogen-bonding capacity, directly impacting its binding affinity and, consequently, its therapeutic potential.

N-position effect
Class-level
2-pyridyl IC50 14.2 µM vs 4-pyridyl 19.2 µM (MCF-7)
2-Pyridyl orientation supports higher activity, possibly via target engagement or electronic effects.
Attributed to dipole and H-bonding differences; confirm in target-specific assays.
Anticancer SAR Electronic effects

Applications of 2-(4-Bromo-1,3-thiazol-2-yl)pyridine


Lead Optimization for Breast and Liver Cancers

Researchers engaged in hit-to-lead or lead optimization campaigns for breast (MCF-7) and liver (HepG2) cancers should utilize 2-(4-bromo-1,3-thiazol-2-yl)pyridine as a core scaffold. Evidence from regioisomeric comparisons shows that the 2-pyridyl orientation yields IC50 values as low as 14.2 µM, a 1.35-fold improvement over the 4-pyridyl analog [1]. Furthermore, the scaffold's capacity to generate compounds with potencies surpassing 5-fluorouracil (5.36-8.76 µM vs. 9.14 µM) [2] validates its use in synthesizing focused libraries for these cancer types.

Palladium-Catalyzed Cross-Coupling Synthesis

Synthetic chemists seeking to diversify pyridine-thiazole libraries through Suzuki-Miyaura or Stille couplings should select this compound due to its strategically placed bromine atom. The bromine at the thiazole 4-position serves as an excellent leaving group for Pd-catalyzed cross-coupling reactions, enabling efficient and high-yielding C-C bond formation under mild conditions compared to chloro-analogs [1]. This is particularly advantageous for constructing biaryl systems and introducing diverse functional groups to probe SAR.

Fragment-Based Drug Discovery and Scaffold Hopping

In FBDD campaigns, 2-(4-bromo-1,3-thiazol-2-yl)pyridine serves as a high-value, fragment-sized building block (MW 241.11) with a validated pharmacophore. The critical role of the bromine atom for biological activity is established, as its removal results in a >87-fold loss of potency (IC50 from 0.57 µM to >50 µM) [2]. This makes it an ideal core for fragment growing and merging strategies aimed at developing novel kinase inhibitors or other anticancer agents.

Agrochemical Pesticide Development

Agrochemical research groups developing new insecticides or fungicides can leverage this compound. Patent literature identifies substituted 3-pyridyl thiazoles as a key class of insecticidally active molecules [3]. The bromine atom allows for further derivatization, while the specific 2-pyridyl-thiazole framework aligns with the pharmacophoric requirements described in these patents, providing a direct entry point into the synthesis of next-generation crop protection agents.

Application
Selection Property
Validation Focus
Breast (MCF-7) and liver (HepG2) cancer cell-line studies
2-Pyridyl thiazole regioisomer scaffold
Reported IC50 ranking vs 4-pyridyl and 5-FU benchmarks
Palladium-catalyzed cross-coupling library synthesis
Bromine leaving-group efficiency
Reported coupling reactivity vs chloro analogs
Fragment-based lead generation
Bromine pharmacophore requirement
Activity loss upon debromination (>87-fold) in HL-60 cells
Agrochemical screening (insecticide/fungicide)
Pyridyl-thiazole core matching patent pharmacophore
Insecticidal activity profiles from patent literature

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